![molecular formula C15H11F3O3 B1450696 6-Hydroxy-2'-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester CAS No. 1261773-15-2](/img/structure/B1450696.png)
6-Hydroxy-2'-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester
Overview
Description
The compound you mentioned seems to be a complex organic molecule. Organic compounds with similar structures, such as pinacol boronic esters, are highly valuable building blocks in organic synthesis .
Synthesis Analysis
Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . It involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of Carboxylic Acids and Esters: The synthesis of various carboxylic acids and esters, including those with tetrahydropyran rings derived from 6-methyl-5-hepten-2-one, has been studied. This research illustrates the diverse potential in synthesizing compounds similar to the one (Hanzawa et al., 2012).
- Reactions with Aniline and O-Phenylenediamine: Investigations into the reactions of 2-Hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester with aniline and o-phenylenediamine offer insights into the reactivity of related compounds (Pimenova et al., 2003).
Analysis Techniques
- Fatty Acid Methyl Ester Analysis: Research on the analysis of fatty acid methyl esters from bacterial cells, which includes methods to prevent degradation and tailing of hydroxy acid peaks, could be relevant to understanding the analysis of similar esters (Miller, 1982).
Materials Science
- Synthesis of Liquid Crystalline Polyesters: The synthesis of thermotropic, liquid crystalline hyperbranched polyesters with carboxylic acid end groups and their conversion to methyl esters demonstrate the compound's potential use in materials science (Hahn et al., 1998).
Novel Compound Synthesis
- Novel Trifluoromethyl Building Blocks: The synthesis of novel trifluoromethyl building blocks like ethyl 4-amino-2-oxo-6-(trifluoromethyl)cyclohex-3-ene-1-carboxylate demonstrates the exploration of new compounds with potential applications in various fields of chemistry (Okoro et al., 2006).
Mechanism of Action
Mode of Action
It’s worth noting that the trifluoromethyl group in the compound can significantly affect its reactivity . The presence of the trifluoromethyl group can enhance the compound’s ability to form carbon-carbon bonds, a key step in many biochemical reactions .
Pharmacokinetics
The compound’s lipophilicity, as indicated by its log po/w value, suggests that it may be readily absorbed and distributed in the body .
Result of Action
The compound’s potential to form carbon-carbon bonds suggests that it may have a significant impact on cellular processes that involve the formation or breaking of such bonds .
properties
IUPAC Name |
methyl 4-hydroxy-3-[2-(trifluoromethyl)phenyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c1-21-14(20)9-6-7-13(19)11(8-9)10-4-2-3-5-12(10)15(16,17)18/h2-8,19H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKQTSSVBSJEPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)C2=CC=CC=C2C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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